molecular formula C11H10O2 B1242308 2E,8Z-Undecadiene-4,6-diynoic acid

2E,8Z-Undecadiene-4,6-diynoic acid

Cat. No. B1242308
M. Wt: 174.2 g/mol
InChI Key: SESVVWQTIKATCE-PWGWRZEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2E,8Z-undecadiene-4,6-diynoic acid is a medium-chain fatty acid.

Scientific Research Applications

  • Cyclization Reactions : A study by Kuroda et al. (1997) explored the stereochemistry of Lewis acid and fluoride-promoted intramolecular cyclization of β-(alkoxycarbonyl)allylsilane with enones, leading to the synthesis of bicyclo[4.3.0]nonanes. This research demonstrated that different precursors of the compound, including the 2E,8Z variant, yield primarily trans-disubstituted six-membered ring products under these conditions (Kuroda et al., 1997).

  • Natural Occurrence and Isolation : Bauer, Remiger, and Wagner (1988) isolated new alkylamides, including derivatives of undeca-2E,4Z-dien-8,10-diynoic acid, from the roots of Echinacea purpurea. These findings contribute to the understanding of the chemical composition of this medicinal plant (Bauer, Remiger, & Wagner, 1988).

  • PPARgamma Activation : Spelman et al. (2009) demonstrated that undeca-2E-ene-8,10-diynoic acid, derived from Echinacea angustifolia, inhibits IL-2 secretion in Jurkat T cells through PPARgamma activity. This study provides insights into the immunomodulatory properties of certain compounds found in Echinacea (Spelman et al., 2009).

  • Bioactivity in Insect Larvae and Neonates : Research by Ramsewak, Erickson, and Nair (1999) found that certain N-isobutyl amides from Spilanthes acmella, including undeca-2E-en-8,10-diynoic acid isobutylamide, exhibited activity against Aedes aegyptii larvae and Helicoverpa zea neonates (Ramsewak, Erickson, & Nair, 1999).

  • Effects on Influenza A-Induced Secretion : Cech et al. (2010) studied the effects of extracts and isolated alkylamides from Echinacea purpurea on cytokines, chemokines, and PGE₂ production in macrophage-like cells infected with H1N1 influenza A. They found that certain alkylamides, including undeca-2E-ene-8,10-diynoic acid isobutylamide, suppressed the production of inflammatory mediators (Cech et al., 2010).

properties

Product Name

2E,8Z-Undecadiene-4,6-diynoic acid

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

IUPAC Name

(2E,8Z)-undeca-2,8-dien-4,6-diynoic acid

InChI

InChI=1S/C11H10O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h3-4,9-10H,2H2,1H3,(H,12,13)/b4-3-,10-9+

InChI Key

SESVVWQTIKATCE-PWGWRZEZSA-N

Isomeric SMILES

CC/C=C\C#CC#C/C=C/C(=O)O

Canonical SMILES

CCC=CC#CC#CC=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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